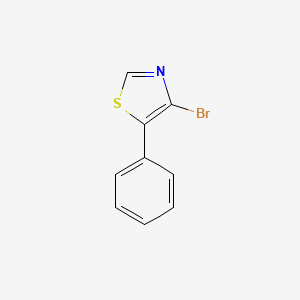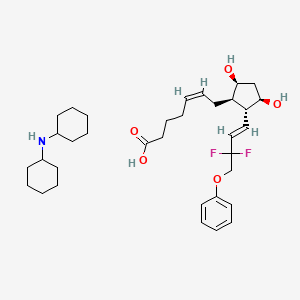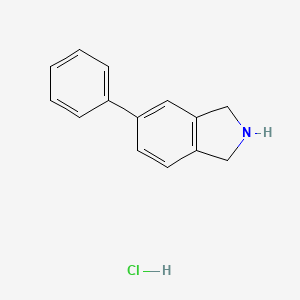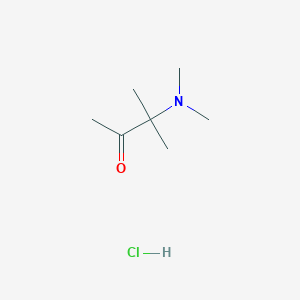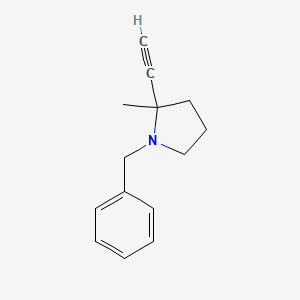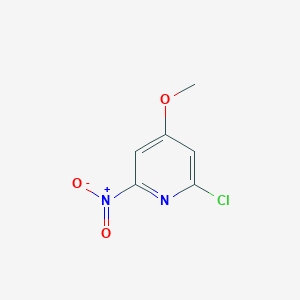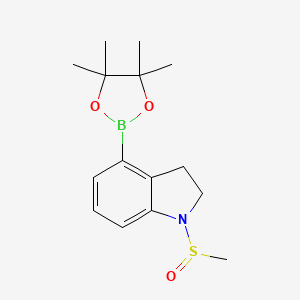
1-(Methylsulfinyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Methylsulfinyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline is a complex organic compound that has garnered attention in various fields of scientific research. This compound features a unique structure combining an indoline core with a methylsulfinyl group and a dioxaborolan moiety, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methylsulfinyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline typically involves multi-step organic reactions. One common method includes the initial formation of the indoline core, followed by the introduction of the methylsulfinyl group through sulfoxidation reactions. The dioxaborolan moiety is then attached via a boronation reaction using appropriate boron reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are meticulously controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
1-(Methylsulfinyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone.
Reduction: The compound can be reduced to remove the sulfoxide group.
Substitution: The dioxaborolan moiety can participate in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura reactions.
Major Products
Oxidation: The major product is the corresponding sulfone derivative.
Reduction: The major product is the indoline derivative without the sulfoxide group.
Substitution: The major products are biaryl compounds formed through cross-coupling.
Aplicaciones Científicas De Investigación
1-(Methylsulfinyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mecanismo De Acción
The mechanism of action of 1-(Methylsulfinyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. For example, the dioxaborolan moiety can form reversible covalent bonds with active site residues, while the methylsulfinyl group can participate in redox reactions, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(Methylsulfinyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
- 1-(Methylsulfinyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
Compared to similar compounds, 1-(Methylsulfinyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline stands out due to its indoline core, which imparts unique electronic and steric properties. This makes it more versatile in various chemical reactions and enhances its potential in biological applications.
Propiedades
Fórmula molecular |
C15H22BNO3S |
|---|---|
Peso molecular |
307.2 g/mol |
Nombre IUPAC |
1-methylsulfinyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydroindole |
InChI |
InChI=1S/C15H22BNO3S/c1-14(2)15(3,4)20-16(19-14)12-7-6-8-13-11(12)9-10-17(13)21(5)18/h6-8H,9-10H2,1-5H3 |
Clave InChI |
RSDWDIIENIZWII-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=C3CCN(C3=CC=C2)S(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





